molecular formula C10H15NO3 B12607981 Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 647836-61-1

Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12607981
CAS No.: 647836-61-1
M. Wt: 197.23 g/mol
InChI Key: HXPGUJQAMFLCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with an ethyl ester group at the 3-position, a hydroxyethyl group at the 4-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of both the hydroxyethyl and ester groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

647836-61-1

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H15NO3/c1-3-14-10(13)9-7(2)11-6-8(9)4-5-12/h6,11-12H,3-5H2,1-2H3

InChI Key

HXPGUJQAMFLCGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1CCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.